2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromothiophene moiety, a trifluoromethylphenyl group, and a hexahydroquinoline core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted under reflux conditions.
Introduction of the Bromothiophene Moiety: This step often involves a Suzuki-Miyaura coupling reaction, where a bromothiophene boronic acid is coupled with a suitable aryl halide in the presence of a palladium catalyst.
Addition of the Trifluoromethylphenyl Group: This can be done using a Friedel-Crafts acylation reaction, where the trifluoromethylphenyl group is introduced to the hexahydroquinoline core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Conversion of the carbonyl group to an alcohol.
Substitution: Replacement of the bromine atom with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The presence of the trifluoromethyl group enhances its binding affinity and metabolic stability.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bromothiophene moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but lacks the trifluoromethyl group.
2-Amino-4-(5-chlorothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(methyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but with a methyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile enhances its chemical stability, lipophilicity, and binding affinity to biological targets, making it more effective in various applications compared to its analogs.
Properties
Molecular Formula |
C23H19BrF3N3OS |
---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
2-amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C23H19BrF3N3OS/c1-22(2)9-15-20(16(31)10-22)19(17-7-8-18(24)32-17)12(11-28)21(29)30(15)14-6-4-3-5-13(14)23(25,26)27/h3-8,19H,9-10,29H2,1-2H3 |
InChI Key |
KHVHWVWYRALQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C#N)C4=CC=C(S4)Br)C(=O)C1)C |
Origin of Product |
United States |
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